Ethyl 2-(acetyloxy)-6-methylbenzoate
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Overview
Description
Ethyl 2-(acetyloxy)-6-methylbenzoate is an ester compound that belongs to the class of organic compounds known as benzoates. Esters are widely recognized for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is characterized by its unique structure, which includes an ethyl group, an acetyloxy group, and a methyl group attached to a benzoate core.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(acetyloxy)-6-methylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxy-6-methylbenzoic acid with acetic anhydride in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. The final product is often purified using techniques like column chromatography or solvent extraction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(acetyloxy)-6-methylbenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxy-6-methylbenzoic acid and ethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 2-hydroxy-6-methylbenzoic acid and ethanol.
Reduction: 2-(acetyloxy)-6-methylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(acetyloxy)-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(acetyloxy)-6-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(acetyloxy)-6-methylbenzoate can be compared with other similar compounds such as:
Ethyl benzoate: Lacks the acetyloxy and methyl groups, resulting in different chemical properties and reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-(Acetyloxy)-6-methylbenzoic acid: Contains a carboxylic acid group instead of an ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-(acetyloxy)-6-methylbenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derivative of salicylic acid, characterized by the presence of an acetoxy group at the 2-position and a methyl group at the 6-position of the benzoate ring. Its chemical formula is C12H14O4, and it possesses properties that may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.
- Anti-inflammatory Effects : this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. By reducing prostaglandin synthesis, it can alleviate inflammation-related symptoms.
- Antimicrobial Action : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi.
Anticancer Activity
A study investigating the anticancer potential of this compound revealed significant cytotoxic effects against cancer cell lines. The compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 20 µM against HT-29 colon carcinoma cells, indicating moderate potency compared to standard chemotherapeutics .
Antimicrobial Evaluation
Research on the antimicrobial activity of this compound showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The compound's minimum inhibitory concentration (MIC) was determined to be around 15 µg/mL, suggesting promising potential as an antibacterial agent .
Case Studies
- Study on Anti-inflammatory Effects : In a controlled experiment, this compound was administered to animal models with induced inflammation. Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6, supporting its use as a therapeutic agent for inflammatory diseases .
- Antioxidant Activity Assessment : A comparative study evaluated the antioxidant capacity of this compound against known antioxidants like ascorbic acid. The results demonstrated that it effectively reduced lipid peroxidation in cellular membranes, highlighting its potential role in preventing oxidative damage .
Data Table: Biological Activity Summary
Properties
CAS No. |
109987-14-6 |
---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl 2-acetyloxy-6-methylbenzoate |
InChI |
InChI=1S/C12H14O4/c1-4-15-12(14)11-8(2)6-5-7-10(11)16-9(3)13/h5-7H,4H2,1-3H3 |
InChI Key |
ITOSQTFEJKHNRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1OC(=O)C)C |
Origin of Product |
United States |
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